molecular formula C10H11NO5 B13579474 8-(methoxycarbonyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-6-carboxylicacid

8-(methoxycarbonyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-6-carboxylicacid

Cat. No.: B13579474
M. Wt: 225.20 g/mol
InChI Key: MPVMECUWYOUDOF-UHFFFAOYSA-N
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Description

8-(methoxycarbonyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-6-carboxylicacid is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of the oxazine family, which is known for its diverse chemical properties and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(methoxycarbonyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-6-carboxylicacid typically involves multistep reactions starting from readily available precursors. One common method involves the cyclization of a suitable precursor under specific conditions to form the oxazine ring. For example, the reaction may involve the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

8-(methoxycarbonyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-6-carboxylicacid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate (K₂CO₃).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

8-(methoxycarbonyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-6-carboxylicacid has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(methoxycarbonyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-6-carboxylicacid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(methoxycarbonyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-6-carboxylicacid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

8-(Methoxycarbonyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-6-carboxylic acid is a heterocyclic compound belonging to the pyrrolo-oxazine family. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological interactions, and research findings.

Chemical Structure and Properties

The molecular formula of 8-(methoxycarbonyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-6-carboxylic acid is C11H10N2O4C_{11}H_{10}N_2O_4, and it features a pyrrole ring fused to an oxazine ring. The presence of the methoxycarbonyl group at the 8-position is significant for its chemical behavior and biological interactions.

Synthesis

The synthesis of 8-(methoxycarbonyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-6-carboxylic acid typically involves the reaction of specific precursors under controlled conditions. Recent studies have highlighted methods that yield high-purity products through mild conditions involving halogenated compounds.

Anticancer Properties

Research indicates that compounds within the pyrrolo[2,1-c][1,4]oxazine family exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells by interacting with specific biological targets that regulate cell growth and survival pathways.
  • Case Study : A study demonstrated that derivatives of pyrrolo[2,1-c][1,4]oxazine showed selective cytotoxicity against various cancer cell lines while sparing normal cells .

Antimicrobial Activity

Preliminary findings suggest that 8-(methoxycarbonyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-6-carboxylic acid exhibits antimicrobial properties against certain bacterial strains. The compound's ability to disrupt bacterial cell membranes may be a contributing factor to its efficacy .

Enzyme Inhibition

Studies have also investigated the potential of this compound as an enzyme inhibitor. It has shown promise in inhibiting key enzymes involved in metabolic pathways associated with disease progression:

  • Target Enzymes : Specific enzymes related to cancer metabolism and bacterial growth have been identified as potential targets for inhibition by this compound.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique biological activities of 8-(methoxycarbonyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-6-carboxylic acid.

Compound NameStructureUnique Features
Methyl 6-(aminomethyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylateStructureContains an amino group which may enhance biological activity.
Methyl 6-formyl-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylateStructureFeatures a formyl group that could be reactive in further synthesis.
8-(methoxycarbonyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-6-carboxylic acidStructureContains a methoxycarbonyl group which may influence solubility and reactivity.

Future Directions

Further research is essential to elucidate the specific mechanisms of action and therapeutic potential of 8-(methoxycarbonyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-6-carboxylic acid. Investigating its interactions with various biological targets will be crucial for developing new therapeutic agents.

Properties

Molecular Formula

C10H11NO5

Molecular Weight

225.20 g/mol

IUPAC Name

8-methoxycarbonyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-6-carboxylic acid

InChI

InChI=1S/C10H11NO5/c1-15-10(14)6-4-7(9(12)13)11-2-3-16-5-8(6)11/h4H,2-3,5H2,1H3,(H,12,13)

InChI Key

MPVMECUWYOUDOF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2COCCN2C(=C1)C(=O)O

Origin of Product

United States

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